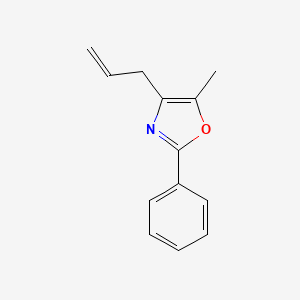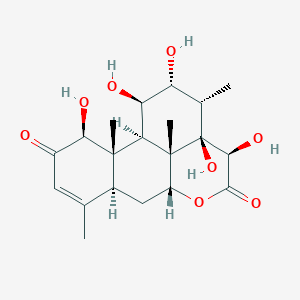
14,15beta-Dihydroxyklaineanone
Overview
Description
14,15beta-Dihydroxyklaineanone is a diterpene isolated from the herbs of Eurycoma longifolia . It has been shown to possess anti-cancer activity .
Molecular Structure Analysis
The molecular formula of this compound is C20H28O8 . The molecule contains a total of 59 bonds, including 31 non-H bonds, 3 multiple bonds, 3 double bonds, 4 six-membered rings, 4 ten-membered rings, 1 twelve-membered ring, 1 aliphatic ester, 1 aliphatic ketone, 5 hydroxyl groups, 4 secondary alcohols, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
This compound is a powder . Its molecular weight is 396.43 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anti-Tumor and Anti-Parasitic Activities
14,15β-Dihydroxyklaineanone has been identified as a compound with notable anti-tumor and anti-parasitic activities. A study published in the Journal of Ethnopharmacology highlighted its efficacy in inhibiting tumor promoter-induced Epstein-Barr virus activation, suggesting its potential in anti-tumor applications. Additionally, this compound displayed significant antischistosomal and plasmodicidal activities, underscoring its medicinal value in combating parasitic infections (Jiwajinda, S. et al., 2002).
Inhibition of HepG2 Cell Proliferation and Migration
In a study published in The Journal of Pharmacy and Pharmacology, 14,15β-Dihydroxyklaineanone demonstrated an ability to inhibit the growth and migration of HepG2 cells (a model for hepatocellular carcinoma), without inducing cell apoptosis. This finding is crucial as it suggests a role for this compound in the targeted treatment of liver cancer, particularly through its regulation of the p38 MAPK pathway in cancer cells (Pei, X.-D. et al., 2020).
Anti-Cancer Effect Through Autophagy Inhibition in Colorectal Cancer
A study featured in Frontiers in Cell and Developmental Biology explored the anti-cancer effects of 14,15β-Dihydroxyklaineanone (DHOK) on colorectal cancer cells. The study found that DHOK inhibits cell proliferation and induces S cell cycle arrest, while also impacting autophagy-related signaling pathways. This suggests that DHOK could be a potential therapeutic agent for treating colorectal cancer, offering a new perspective on its application in oncology (Shu, Y. et al., 2021).
Mechanism of Action
Target of Action
14,15beta-Dihydroxyklaineanone is a diterpene isolated from Eurycoma longifolia Jack . It primarily targets HepG2 cells, a type of liver cancer cell .
Mode of Action
This compound interacts with its targets by inhibiting cell proliferation and migration . It induces S cell cycle arrest by downregulating the expression levels of cyclin A, p-CDK2, cyclin B1, p21, E2F-1, and PCNA .
Biochemical Pathways
The compound affects the MAPK pathway by increasing the expression levels of phosphor-p38 . This pathway plays a crucial role in cellular processes such as growth, differentiation, and stress response .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
It also downregulates the expression of several proteins involved in cell cycle progression, leading to S cell cycle arrest .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is derived from Eurycoma longifolia Jack, a plant commonly found in Southeast Asia and Indo China . The plant’s growth conditions, such as soil type and climate, could potentially affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(1R,2S,3S,7S,9R,12R,13R,14S,15R,16R,17S)-3,12,13,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O8/c1-7-5-10(21)15(24)18(3)9(7)6-11-19(4)14(18)13(23)12(22)8(2)20(19,27)16(25)17(26)28-11/h5,8-9,11-16,22-25,27H,6H2,1-4H3/t8-,9-,11+,12+,13-,14+,15+,16-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNMAVFXIRDAPM-RELKVJPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C2C3(C(CC4C2(C1(C(C(=O)O4)O)O)C)C(=CC(=O)C3O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@@H]2[C@@]3([C@@H](C[C@@H]4[C@]2([C@]1([C@H](C(=O)O4)O)O)C)C(=CC(=O)[C@H]3O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1639638.png)
![2-(4-Nitropyrazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B1639639.png)
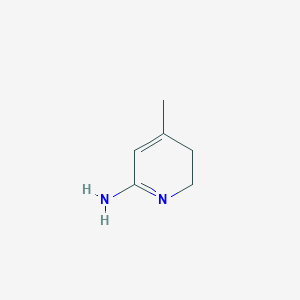
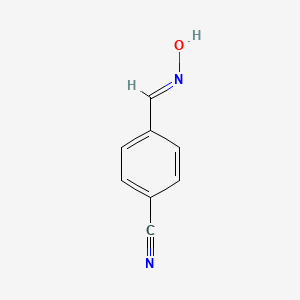
![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3,3-diphenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1639666.png)
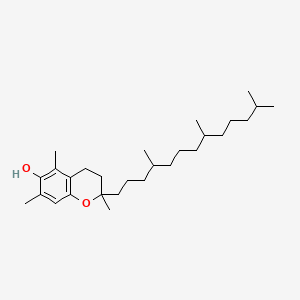
![7-(2-C-Methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1639676.png)
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1639677.png)
![C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine](/img/structure/B1639685.png)
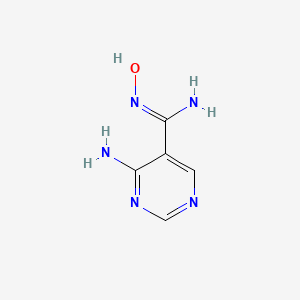
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1639695.png)

